
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is a chemical compound with the molecular formula C11H26N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine typically involves the reaction of piperazine with 3-dimethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of polyurethanes.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other chemicals.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: A carbodiimide used as a coupling agent in peptide synthesis.
Uniqueness
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also makes it a versatile intermediate in the synthesis of various compounds, including pharmaceuticals and industrial chemicals .
Propiedades
Fórmula molecular |
C12H28N4 |
|---|---|
Peso molecular |
228.38 g/mol |
Nombre IUPAC |
3-[4-[3-(dimethylamino)propyl]piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C12H28N4/c1-14(2)6-4-8-16-11-9-15(10-12-16)7-3-5-13/h3-13H2,1-2H3 |
Clave InChI |
YLSUYODWCLAPAA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1CCN(CC1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
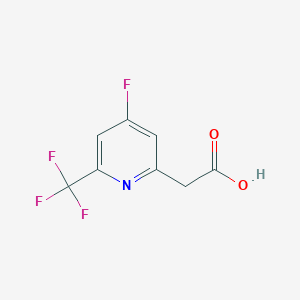
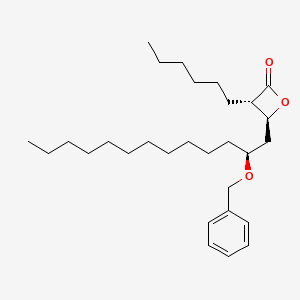


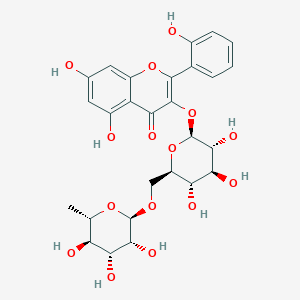

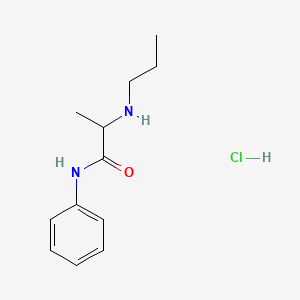
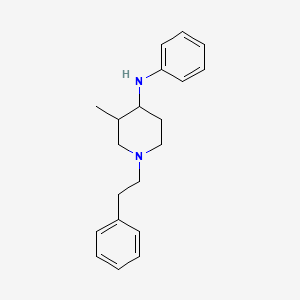
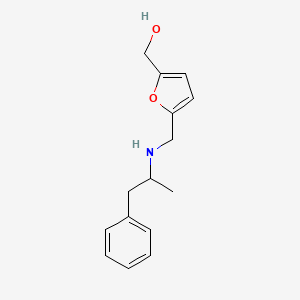
![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
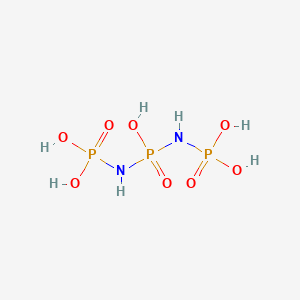

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)
